molecular formula C11H11ClN2O B2359246 3-Amino-1-phenylpyridin-2-one;hydrochloride CAS No. 2470438-07-2

3-Amino-1-phenylpyridin-2-one;hydrochloride

Cat. No.: B2359246
CAS No.: 2470438-07-2
M. Wt: 222.67
InChI Key: LBUDZIQCVIISSG-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpyridin-2-one;hydrochloride is a chemical compound with a unique structure that combines an amino group, a phenyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylpyridin-2-one;hydrochloride typically involves the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions . This method offers several advantages, including short reaction times and high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpyridin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-Amino-1-phenylpyridin-2-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylpyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridin-2-one: Similar structure but lacks the phenyl group.

    1-Phenylpyridin-2-one: Similar structure but lacks the amino group.

    2-Amino-4,6-disubstituted-3-cyanopyridine: Similar pyridine ring but with different substituents.

Uniqueness

3-Amino-1-phenylpyridin-2-one;hydrochloride is unique due to the combination of its amino, phenyl, and pyridinone groups

Properties

IUPAC Name

3-amino-1-phenylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9;/h1-8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDZIQCVIISSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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